REACTION_CXSMILES
|
[OH-].[Na+].C(CCCC(O)=O)CCCC(O)[CH:8]([OH:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].[Na].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O.ClCCl>[OH:16][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[O:15] |f:0.1,4.5,6.7,^1:23|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
|
Name
|
|
Quantity
|
660 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
)and the suspension stirred at 0° to 10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise above 15° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 2.5 hours at 15° C
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
the mixture vigorously stirred
|
Type
|
CUSTOM
|
Details
|
The precipitated sodium iodate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the dichloromethane layer separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with dichloromethane (500 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined dichloromethane extracts dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the dichloromethane in vacuo below 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |